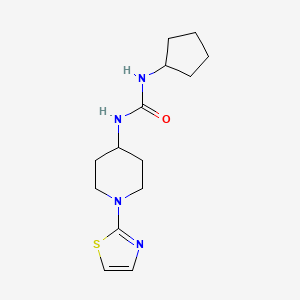

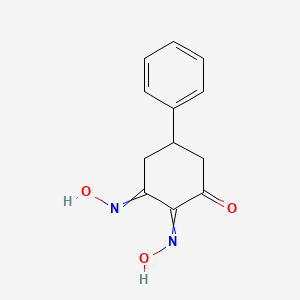

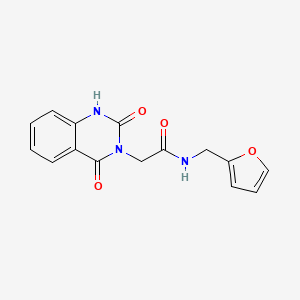

![molecular formula C15H13F3N2O2S B2559915 4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide CAS No. 210422-73-4](/img/structure/B2559915.png)

4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of trifluoromethyl ketones, which are valuable synthetic targets, involves an exchange between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Applications De Recherche Scientifique

Corrosion Inhibition

4-Methyl-N'-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonohydrazide derivatives have been evaluated as corrosion inhibitors, showing promising results in protecting carbon steel in acidic media. The efficiency of these inhibitors is influenced by their concentration and temperature, and their adsorption on steel surfaces mainly involves physisorption, adhering to the Langmuir adsorption isotherm model (Ichchou et al., 2019).

Crystal Structure and Analysis

Studies on the crystal structure and Hirshfeld surface analysis of sulfonohydrazide derivatives have been conducted to understand the effects of substitution on the structural and supramolecular features of these compounds (Salian et al., 2018). These studies provide valuable insights into the molecular geometry and intermolecular interactions of sulfonohydrazide derivatives.

Spectroscopic Characterization and Molecular Analysis

A sulfonyl derivative has been prepared, and its 3D crystal structure, spectroscopic characteristics, and molecular properties were analyzed using density functional theory (DFT) calculations. This analysis revealed a good linear correlation between experimental and theoretical predictions of structural and spectral parameters (Sen & Cukurovalı, 2020).

Biological and Pharmacological Applications

While avoiding details on drug use, dosage, and side effects, it is noted that sulfonohydrazide derivatives have been explored for various biological activities. For instance, their potential in inhibiting urease enzyme activity, with certain compounds demonstrating superior activity compared to standard treatments (Arshia et al., 2019). Additionally, some derivatives have been synthesized and evaluated for their antiviral, antitubercular, and anticancer activities (Çıkla, 2010).

Application in Sensing and Detection

Sulfonohydrazide derivatives have been utilized for developing sensors for detecting specific metal ions and other substances. For example, their application in the detection of calcium ions and heavy metal ion lead (Pb2+) in environmental samples shows their potential in ecological monitoring (Hussain et al., 2020), (Rahman et al., 2020).

Propriétés

IUPAC Name |

4-methyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O2S/c1-11-2-8-14(9-3-11)23(21,22)20-19-10-12-4-6-13(7-5-12)15(16,17)18/h2-10,20H,1H3/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYZVZVMZNSZRO-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(butan-2-yl)phenyl]prop-2-enamide](/img/structure/B2559834.png)

![3-methyl-N-(6-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2559842.png)

![4-Phenyl-[1,4]azaphosphinane 4-oxide](/img/structure/B2559849.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)